molecular formula C19H11ClN2O4 B342975 2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide

2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide

Cat. No.: B342975
M. Wt: 366.8 g/mol
InChI Key: CLBDRFSPNGNVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide is a complex organic compound with the molecular formula C19H11ClN2O4 and a molecular weight of 366.8 g/mol. This compound is part of the benzamide family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with dibenzofuran-3-amine in the presence of a suitable base, followed by nitration of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: It may interfere with DNA replication or protein synthesis in bacteria, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide
  • 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitro-benzamide
  • 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitro-benzamide

Uniqueness

2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide stands out due to its unique combination of a dibenzofuran moiety with a nitrobenzamide structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H11ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

2-chloro-N-dibenzofuran-3-yl-5-nitrobenzamide

InChI

InChI=1S/C19H11ClN2O4/c20-16-8-6-12(22(24)25)10-15(16)19(23)21-11-5-7-14-13-3-1-2-4-17(13)26-18(14)9-11/h1-10H,(H,21,23)

InChI Key

CLBDRFSPNGNVNF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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